3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-13-10-18-24-11-15(12-27(18)25-13)6-5-9-23-21(28)19-14(2)29-26-20(19)16-7-3-4-8-17(16)22/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCARZQTRALDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An isoxazole ring system.
- A chlorophenyl moiety.
- A pyrazolo-pyrimidine side chain.
These structural elements contribute to its biological properties, particularly its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, the compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 39.80 | Induction of apoptosis |
| HeLa (Cervical) | 15.48 | Cell cycle arrest |
| Hep3B (Liver) | 23.00 | Apoptosis and necrosis reduction |
In particular, compounds similar to this derivative have been shown to induce apoptosis via modulation of key proteins such as Bcl-2 and p21^WAF-1, which are critical in regulating cell survival and proliferation .
Anti-inflammatory Activity
Isoxazole derivatives exhibit notable anti-inflammatory properties, primarily through selective inhibition of cyclooxygenase enzymes (COX). The compound's ability to selectively inhibit COX-2 over COX-1 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Isoxazole derivatives typically demonstrate activity against bacteria and fungi by disrupting essential cellular processes.
| Pathogen | Activity |
|---|---|
| E. coli | Moderate inhibition |
| S. aureus | Significant inhibition |
| C. albicans | Moderate inhibition |
These antimicrobial effects are attributed to their ability to interfere with microbial cell wall synthesis and protein biosynthesis .
Case Studies
- Anticancer Efficacy in Mice Models : A study involving mice treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptotic signaling pathways.
- Inflammation Models : In models of acute inflammation, the compound significantly reduced markers such as prostaglandin E2 (PGE2), indicating effective anti-inflammatory action.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interference with Cellular Processes : By disrupting essential processes in pathogens, it exhibits antimicrobial effects.
Scientific Research Applications
Structural Features Table
| Feature | Description |
|---|---|
| Isoxazole Ring | Provides a heterocyclic structure that enhances biological activity |
| Chlorophenyl Group | Increases lipophilicity and potential for interaction with biological targets |
| Pyrazolo[1,5-a]pyrimidine | Associated with anticancer properties and enzyme inhibition |
Anticancer Activity
Research indicates that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide exhibit significant anticancer activity. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the structural similarity with known anticancer agents suggests that this compound could act as a potent inhibitor of cancer cell lines.
Anti-inflammatory Properties
The compound may also serve as an anti-inflammatory agent. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in mediating inflammatory responses. The presence of functional groups in the compound allows it to interact effectively with enzymes involved in inflammatory pathways.
Interaction Studies
Understanding the interactions of this compound with biological systems is essential for elucidating its pharmacological properties. Interaction studies can reveal how the compound binds to specific targets, influencing its efficacy and safety profile.
Similar Compounds
Research on related compounds has provided insights into the biological activities that may be expected from This compound . For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide | Similar isoxazole and pyrazolo groups | Anticancer |
| 3-(2-fluorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide | Fluorine substitution instead of chlorine | Potentially similar activity |
| 3-(phenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide | No halogen substitution | Varying biological profile |
These studies highlight the importance of substituent effects on biological activity and provide a framework for future research on the target compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing intermediate (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with alkyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base at room temperature . For pyrazolo[1,5-a]pyrimidine intermediates, refluxing in pyridine with amine-containing reagents (e.g., 3-aminopropyl derivatives) is effective, followed by neutralization and recrystallization for purification .
Q. How can researchers optimize reaction yields for intermediates like 2-methylpyrazolo[1,5-a]pyrimidin-6-yl derivatives?
- Methodological Answer : Yield optimization requires careful control of stoichiometry (e.g., 1.1 mmol alkyl halide per 1 mmol thiol) and reaction time. Statistical Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio) and analyzing their impact on yield . For example, ICReDD’s computational reaction path search methods reduce experimental iterations by predicting optimal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and connectivity, while mass spectrometry (EI-MS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reactions involving pyrazolo[1,5-a]pyrimidine and isoxazole systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and energetics to predict regioselectivity in heterocyclic couplings. ICReDD integrates these with information science to prioritize experimental conditions, such as solvent polarity effects on pyrazolo-pyrimidine alkylation . Molecular docking studies further elucidate interactions with biological targets (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
